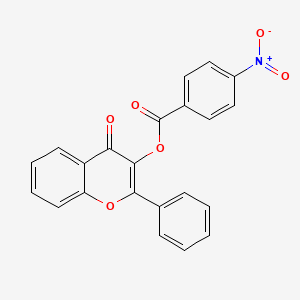

3-(4-nitro benzoyloxy) flavone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-oxo-2-phenylchromen-3-yl) 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13NO6/c24-19-17-8-4-5-9-18(17)28-20(14-6-2-1-3-7-14)21(19)29-22(25)15-10-12-16(13-11-15)23(26)27/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHKMHATDHOKFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3 4 Nitro Benzoyloxy Flavone Analogues

Strategies for the Construction of the Flavone (B191248) Core System

The formation of the 2-phenylchromen-4-one backbone, the characteristic structure of flavones, is a critical first step. Various synthetic strategies have been developed to achieve this, often relying on the cyclization of acyclic precursors.

The most prevalent methods for constructing the flavone core involve the cyclization of chalcone or diketone intermediates.

Oxidative Cyclization of 2'-Hydroxychalcones : This is a widely used method for synthesizing flavones. nih.gov 2'-Hydroxychalcones, which can be prepared through the Claisen-Schmidt condensation of 2'-hydroxyacetophenones and benzaldehydes, undergo intramolecular cyclization. nepjol.info The reaction can be promoted by various reagents and conditions. For instance, the I2-DMSO system is commonly employed, where iodine is believed to act as the cyclizing agent and DMSO serves as a co-oxidant. chemijournal.com Other methods involve catalysts like oxalic acid, which provides a simple and efficient route to flavones from 2'-hydroxychalcones in high yields. chemijournal.com Palladium(II) catalysis has also been utilized for the divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones.

Baker-Venkataraman Rearrangement : This method involves the reaction of an o-hydroxyacetophenone with a benzoyl chloride to form an o-acyloxyacetophenone. biomedres.us This intermediate then undergoes a base-catalyzed rearrangement to form a 1,3-diketone. Subsequent acid-catalyzed cyclodehydration of the diketone yields the flavone structure. biomedres.usbiomedres.us

Allan-Robinson Reaction : In this reaction, o-hydroxyaryl ketones react with aromatic anhydrides and their sodium salts to form flavones. biomedres.usbiomedres.us This method directly yields the flavone or isoflavone product from the ketone precursor.

Intramolecular Wittig Reaction : Another approach involves the synthesis of phosphorus ylides from o-hydroxyacetophenones. These ylides then undergo an intramolecular Wittig reaction to form the flavone ring system.

A summary of common cyclization strategies is presented below.

| Reaction Name | Precursor(s) | Key Reagents/Conditions | Product |

| Oxidative Cyclization | 2'-Hydroxychalcone | I2/DMSO, Oxalic Acid, Pd(II) catalysts | Flavone |

| Baker-Venkataraman | o-Hydroxyacetophenone, Benzoyl chloride | Base (e.g., KOH, Pyridine), then Acid (e.g., H2SO4) | Flavone |

| Allan-Robinson | o-Hydroxyaryl ketone, Aromatic anhydride | Sodium salt of the aromatic acid | Flavone/Isoflavone |

The synthesis of 3-(4-nitro benzoyloxy) flavone requires a 3-hydroxyflavone (B191502) (flavonol) intermediate. This hydroxyl group is not typically introduced during the initial core formation and requires a separate synthetic step.

Algar-Flynn-Oyamada (AFO) Reaction : This is the most direct and widely recognized method for the synthesis of 3-hydroxyflavones. researchgate.netwikipedia.org The AFO reaction involves the oxidative cyclization of a 2'-hydroxychalcone using alkaline hydrogen peroxide. researchgate.netnih.gov This one-pot reaction proceeds via an epoxide intermediate which then rearranges to the flavonol product under the reaction conditions. researchgate.net

Oxidation of Flavanones : Flavanones, which can be synthesized by the cyclization of 2'-hydroxychalcones under specific conditions, can be oxidized to introduce the 3-hydroxy group. nepjol.info However, direct oxidation to a flavonol can be challenging.

Auwers Synthesis : The Auwers synthesis involves the bromination of a 2'-hydroxychalcone to form a dibromide, followed by treatment with a base to yield an aurone. The aurone can then be rearranged to a flavonol. researchgate.net

Pyrrolidine-Catalyzed Reaction : A one-step method has been developed where 2-hydroxyacetophenone and a substituted benzaldehyde undergo condensation, cyclization, and subsequent oxidation catalyzed by pyrrolidine to directly form 3-hydroxyflavone derivatives.

| Method | Starting Material | Key Reagents | Product |

| Algar-Flynn-Oyamada Reaction | 2'-Hydroxychalcone | H2O2, NaOH (or other base) | 3-Hydroxyflavone |

| Auwers Synthesis | 2'-Hydroxychalcone | Br2, then Base (e.g., KOH) | Aurone, then 3-Hydroxyflavone |

| Pyrrolidine-Catalyzed Synthesis | 2-Hydroxyacetophenone, Benzaldehyde | Pyrrolidine | 3-Hydroxyflavone Derivative |

Esterification and Derivatization at the C3 Position

Once the 3-hydroxyflavone precursor is obtained, the final step is the introduction of the 4-nitrobenzoyloxy group at the C3 position through esterification. This position is also a key site for creating a variety of other analogues.

The synthesis of the title compound is achieved through a standard esterification reaction. The hydroxyl group at the C3 position of the flavonol acts as a nucleophile, reacting with an activated form of 4-nitrobenzoic acid.

The common procedure involves reacting 3-hydroxyflavone with 4-nitrobenzoyl chloride in the presence of a base, such as pyridine. scispace.com The pyridine acts as a catalyst and also serves to neutralize the hydrochloric acid byproduct generated during the reaction. The reaction mixture is typically maintained at a moderate temperature to facilitate the formation of the ester linkage. scispace.com

A specific example is the synthesis of the analogue 3-(4-nitro benzoyloxy)-2-[((4-dimethylamino) phenyl)]-benzopyran-4-one, which was prepared by treating the corresponding 3-hydroxy flavone with 4-nitrobenzoyl chloride in pyridine, resulting in a 62% yield. scispace.com

General Reaction Scheme: 3-Hydroxyflavone + 4-Nitrobenzoyl chloride --(Pyridine)--> this compound + Pyridinium hydrochloride

The C3 hydroxyl group of flavonols is a versatile handle for creating a wide array of derivatives through acylation. nih.gov This allows for the modulation of the compound's physicochemical properties.

Chemical Acylation : A variety of 3-O-acylated flavones can be prepared using methods similar to the synthesis of the title compound. By substituting 4-nitrobenzoyl chloride with other acid chlorides or anhydrides, a library of esters can be generated. For example, reacting a 3-hydroxyflavone with acetic anhydride yields the corresponding 3-acetoxy flavone. researchgate.netscispace.com Similarly, cinnamoyl chloride and other substituted benzoyl chlorides have been used to create diverse ester derivatives. researchgate.netnih.gov

Biocatalytic Acylation : Enzymatic methods offer a regioselective approach to acylation. Lipases, such as those from Pseudomonas cepacia or Candida antarctica, can catalyze the esterification of the C3 hydroxyl group. google.com These biocatalytic processes are often performed in non-aqueous solvents and can be advantageous when other sensitive functional groups are present in the molecule. google.com

The table below shows examples of reagents used to prepare various 3-O-acylated flavones.

| Acylating Agent | Base/Catalyst | Resulting C3-Substituent |

| 4-Nitrobenzoyl chloride | Pyridine | 4-Nitrobenzoyloxy |

| Acetic anhydride | (Reflux) | Acetoxy |

| Cinnamoyl chloride | Pyridine | Cinnamoyloxy |

| Benzyl chloride | K2CO3 | Benzyloxy |

| Methyl iodide | K2CO3 | Methoxy |

Structural Modifications on the Flavone Backbone and Phenyl Rings

Beyond derivatization at the C3 position, the flavone scaffold itself can be modified to produce a vast range of analogues. Changes to the A, B, and C rings can significantly influence the molecule's properties.

Modifications on the Phenyl Rings (A and B rings) : The substitution pattern on the A and B rings is a common site for structural variation. This is typically achieved by starting the synthesis with appropriately substituted 2'-hydroxyacetophenones or benzaldehydes. For instance, introducing electron-donating groups like dimethylamino at the 4'-position has been reported. nih.govnih.gov Other modifications include the synthesis of flavonol analogs where the B-ring phenyl group is replaced with other heteroaromatic systems, such as a pyrazole ring. nih.gov Furthermore, additional hydroxyl, methoxy, or prenyl groups can be introduced on the A and B rings to mimic naturally occurring flavonoids. nih.gov

Modifications on the Heterocyclic C-Ring : While less common than A and B ring modifications, the C-ring can also be altered. nih.gov For example, palladium-catalyzed reactions on 3-iodoflavone can be used to introduce carboxamide or carboxylate functionalities at the C3 position, representing an alternative to starting with 3-hydroxyflavone. mdpi.com Additionally, the oxygen heteroatom in the C-ring can potentially be replaced with other heteroatoms, such as nitrogen, to create azaflavone analogues. nih.gov

Introduction of Substituents on Ring A and Ring B of the Flavone System

The flavone scaffold, consisting of two benzene (B151609) rings (A and B) connected by a heterocyclic pyran ring (C), offers multiple sites for substitution, allowing for the modulation of the molecule's electronic and steric properties. nih.govmdpi.com The introduction of various functional groups on rings A and B can be achieved by utilizing appropriately substituted starting materials in the initial stages of synthesis.

The primary route to flavones involves the Claisen-Schmidt condensation to form a chalcone, which is an α,β-unsaturated ketone. nih.gov This reaction typically involves a substituted o-hydroxyacetophenone (for substitutions on Ring A) and a substituted benzaldehyde (for substitutions on Ring B). sysrevpharm.orgsysrevpharm.org

Synthesis of the Flavone Core:

Chalcone Formation: The synthesis begins with the base-catalyzed condensation of an o-hydroxyacetophenone with a benzaldehyde. By choosing precursors with desired substituents on their aromatic rings, analogues with varied substitution patterns on rings A and B can be produced. For example, reacting a substituted o-hydroxyacetophenone with 4-(dimethylamino)benzaldehyde introduces a dimethylamino group at the 4'-position of the resulting flavone's B ring. researchgate.netnih.gov

Oxidative Cyclization (Algar-Flynn-Oyamada reaction): The synthesized chalcone is then subjected to oxidative cyclization using alkaline hydrogen peroxide. This reaction proceeds to form a 3-hydroxyflavone, which is the key intermediate for the final esterification step. researchgate.netscispace.com

Esterification: The 3-hydroxy group of the flavone is then esterified. To synthesize 3-(4-nitrobenzoyloxy)flavone, the 3-hydroxyflavone is treated with 4-nitrobenzoyl chloride in the presence of a base catalyst like pyridine. researchgate.netscispace.com This reaction attaches the 4-nitrobenzoyloxy group at the 3-position of the flavone core.

Structural modifications can thus be systematically introduced. For Ring A, using a substituted o-hydroxyacetophenone in the initial step allows for the introduction of groups such as halogens, nitro, hydroxy, or methoxy moieties. mdpi.com Similarly, for Ring B, the choice of substituted benzaldehyde dictates the substitution pattern, allowing for the introduction of electron-donating groups (e.g., methoxy, alkylamino) or electron-withdrawing groups (e.g., halogens, nitro). mdpi.com For instance, the use of 4-nitrobenzaldehyde in the chalcone synthesis would result in a flavone with a nitro group on Ring B. nih.gov

Table 1: Examples of Precursors for Introducing Substituents on Rings A and B

| Ring to be Substituted | Precursor | Example Substituent (R) | Resulting Flavone Analogue Feature |

| Ring A | Substituted o-hydroxyacetophenone | 5-Cl | 6-chloro flavone derivative |

| 4-OCH₃ | 7-methoxy flavone derivative | ||

| Ring B | Substituted Benzaldehyde | 4-N(CH₃)₂ | 4'-(dimethylamino) flavone derivative |

| 4-NO₂ | 4'-nitro flavone derivative | ||

| 3',4'-(OH)₂ | 3',4'-dihydroxy flavone derivative |

This strategic selection of precursors provides a versatile methodology for creating a library of 3-(4-nitrobenzoyloxy)flavone analogues with diverse functionalities on both aromatic rings.

Synthesis of Conjugated Flavone Derivatives

The term "conjugated flavone derivatives" primarily refers to the inherent conjugation within the flavone system itself and the chalcones from which they are derived. The core structure of a flavone possesses an extensive system of conjugated double bonds, encompassing the A, B, and C rings. mdpi.com The synthesis of these compounds is fundamentally linked to the synthesis of their chalcone precursors, which are themselves highly conjugated systems.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation, which connects two aromatic rings through a three-carbon α,β-unsaturated keto-bridge. nih.gov This conjugation is responsible for many of the characteristic properties of chalcones and the flavones derived from them.

The synthesis pathway is as follows:

Step 1: Formation of the Conjugated Chalcone. An o-hydroxyacetophenone is treated with an aromatic aldehyde in the presence of a base (like NaOH or KOH). The resulting chalcone possesses a conjugated system extending from the carbonyl group across the propenone bridge to the aromatic B ring.

Further derivatization at the 3-position with groups like 4-nitrobenzoyloxy adds to the complexity of the molecule but does not fundamentally alter the core conjugated system of the flavone nucleus. The synthesis of complexes with metal ions, such as Cu(II), can also be considered a form of creating larger conjugated systems, where the metal ion coordinates with the 3-hydroxy and 4-carbonyl groups, influencing the electronic properties of the molecule. uctm.edu

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of efficient, environmentally benign, and sustainable methods. In the context of synthesizing 3-(4-nitrobenzoyloxy)flavone and its analogues, several advanced and green chemistry techniques have been applied, primarily focusing on the synthesis of the chalcone and flavone intermediates.

Green Chemistry Approaches: Traditional methods for chalcone synthesis often involve prolonged reaction times and the use of volatile organic solvents. Green chemistry approaches aim to mitigate these issues.

Solvent-Free Synthesis: One prominent green method is the solvent-free synthesis of chalcones via trituration. This involves the solid-state grinding of an o-hydroxyacetophenone and a benzaldehyde with a solid base like NaOH or KOH. This method often leads to high yields, reduces waste by eliminating the need for organic solvents, and simplifies the purification process. researchgate.netnih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically reduce reaction times for both chalcone formation and the subsequent cyclization to flavones. Microwave-assisted reactions are often faster, cleaner, and more energy-efficient than conventional heating methods. sysrevpharm.org

Advanced Catalysis: The choice of catalyst can significantly impact the efficiency and environmental footprint of the synthesis.

Pyrrolidine Catalysis: For the synthesis of 3-hydroxyflavone derivatives, pyrrolidine has been used as an effective catalyst for a one-step condensation, cyclization, and oxidation reaction, offering a simpler and more convenient route compared to traditional multi-step methods. researchgate.net

These advanced techniques offer significant advantages over classical methods by reducing solvent waste, shortening reaction times, and often improving yields, aligning the synthesis of these complex molecules with the principles of green chemistry.

Analytical Characterization Techniques for Structural Elucidation

The structural confirmation of 3-(4-nitrobenzoyloxy)flavone and its analogues relies on a combination of spectroscopic and chromatographic methods. These techniques provide detailed information about the molecular structure, functional groups, and purity of the synthesized compounds.

Spectroscopic Methods (e.g., Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of synthesized flavone derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. For a compound like 3-(4-nitrobenzoyloxy)-2-(4-dimethylaminophenyl)-benzopyran-4-one, a close analogue of the title compound, key vibrational bands are observed that confirm its structure. scispace.com

Table 2: Characteristic IR Absorption Bands for a 3-(4-nitrobenzoyloxy)flavone Analogue

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3082 | Aromatic C-H stretching |

| ~1764 | Ester C=O stretching (from the benzoyloxy group) |

| ~1647 | Flavone C=O stretching (at C-4 of the pyran ring) |

| ~1568-1471 | Aromatic C=C stretching and NO₂ asymmetric stretching |

| ~1367 | NO₂ symmetric stretching |

| ~1068 | C-O stretching |

Data is based on the analogue 3-(4-nitrobenzoyloxy)-2-[((4-dimethylamino) phenyl)]-benzopyran-4-one. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the flavone rings and the nitrobenzoyl group. The chemical shifts and coupling patterns of these protons help to confirm the substitution pattern on each ring. nih.govsilae.it

¹³C NMR: The carbon NMR spectrum confirms the number of distinct carbon environments. Key signals would include those for the carbonyl carbons (both the flavone C-4 ketone and the ester carbonyl), the carbons of the aromatic rings, and the carbon atoms of any substituents. nih.govsilae.it The use of 2D NMR techniques like HMBC can help in assigning the signals of the B-ring carbons unambiguously. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. nih.govmdpi.com The fragmentation of flavonoids is well-studied and can help confirm the core structure and the nature of the substituents. mdpi.com

Chromatographic Methods (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are essential for monitoring the progress of reactions, isolating products, and determining the purity of the final compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the conversion of reactants to products. The purity of the synthesized compounds can be ascertained by the appearance of a single spot on the TLC plate. sysrevpharm.orgsysrevpharm.org The retention factor (Rƒ) value is dependent on the compound's polarity and the solvent system used. Different solvent systems, such as combinations of ethyl acetate, methanol, and formic acid, are used for the separation of flavonoids. phcog.comsrce.hrresearchgate.net Visualization is often achieved under UV light (254 nm or 366 nm) or by using staining reagents. phcog.comnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, quantification, and purification of flavonoid derivatives. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of flavonoids. nih.gov

Stationary Phase: Typically, a C18 column is used.

Mobile Phase: A gradient elution system is often employed, commonly using a mixture of an aqueous solvent (often acidified with formic or acetic acid) and an organic solvent like acetonitrile or methanol.

Detection: A UV-Vis or photodiode array (PDA) detector is commonly used, allowing for the detection of flavonoids based on their characteristic UV absorbance spectra. phcog.com

The purity of a synthesized compound is confirmed by the presence of a single, sharp peak in the HPLC chromatogram. nih.gov

Structure Activity Relationship Sar Studies of 3 4 Nitro Benzoyloxy Flavone Derivatives

Influence of the 3-(4-nitro benzoyloxy) Moiety on Biological Potency

The esterification of the 3-hydroxyl group of a flavone (B191248) with a 4-nitrobenzoyl group introduces a bulky and electron-withdrawing moiety that can significantly modulate the parent molecule's biological profile. This substitution can influence the compound's steric and electronic properties, thereby affecting its interaction with biological targets.

Research on a series of esters of 3-hydroxy flavones has provided insights into the role of the ester group at the 3-position. For instance, in a study evaluating the antimicrobial activity of various 3-hydroxy flavone derivatives, the introduction of different benzoyloxy groups led to varied efficacy. Specifically, the compound 3-(4-nitro benzoyloxy)-2-[((4-dimethylamino) phenyl)]-benzopyran-4-one (NFJ–7) was synthesized and tested for its biological activity scispace.comresearchgate.net. While this particular study did not report superior antimicrobial activity for this compound compared to others in the series, it highlights the scientific interest in exploring the effects of such substitutions scispace.com. The presence of the 4-nitro benzoyloxy group can alter the molecule's lipophilicity and electronic distribution, which are critical for cell membrane permeability and interaction with intracellular targets.

The general structure-activity relationships for flavonoids suggest that modifications at the 3-position are critical for various biological activities, including anticancer and anti-inflammatory effects. The alkylation or acylation of the 3-hydroxyl group has been shown in some cases to increase the antiproliferative activity of flavonols nih.gov. This suggests that the 3-(4-nitro benzoyloxy) moiety could play a pivotal role in directing the biological potency of the flavone scaffold.

Impact of Substituent Position and Nature on Rings A, B, and C

The flavone scaffold consists of three rings: the A and C rings form a chromone moiety, and the B ring is a phenyl substituent at the 2-position. The nature and position of substituents on these rings are well-known to dramatically influence the biological activity of flavonoids.

Hydroxyl (-OH) and methoxy (-OCH₃) groups are common substituents on the flavone nucleus and their effects are well-documented.

Hydroxyl Groups: The number and position of hydroxyl groups are often critical for the antioxidant activity of flavonoids. A catechol (ortho-dihydroxy) group on the B-ring, particularly at the 3' and 4' positions, is a strong determinant of antioxidant and free radical scavenging activity mdpi.com. The presence of hydroxyl groups at positions 3, 5, and 7 also contributes to these effects. For anticancer activity, the ortho-dihydroxy arrangement in the B ring is also considered important mdpi.com. However, the esterification at the 3-position in 3-(4-nitro benzoyloxy) flavone means this position is not available for a free hydroxyl group, which would alter its antioxidant potential compared to its 3-hydroxyflavone (B191502) precursor.

Methoxy Groups: Methoxy groups generally decrease the antioxidant activity compared to the corresponding hydroxylated flavonoids. However, methoxylation can increase the lipophilicity of the compound, which may enhance its bioavailability and ability to cross cell membranes. In some studies on anticancer activity, the presence of methoxy groups has been shown to be beneficial. For instance, polymethoxylated flavones have demonstrated potent antiproliferative activity researchgate.net. The substitution pattern of methoxy groups on the B-ring can significantly influence the cytotoxic effects of flavones.

The following table summarizes the general influence of hydroxyl and methoxy groups on the biological activities of flavones, which can be extrapolated to derivatives of this compound.

| Substituent | Ring Position | General Effect on Biological Activity |

| Hydroxyl (-OH) | B-ring (3',4'-dihydroxy) | Strong antioxidant and anticancer activity |

| Hydroxyl (-OH) | A-ring (5,7-dihydroxy) | Contributes to antioxidant and anti-inflammatory activity |

| Methoxy (-OCH₃) | B-ring | Increases lipophilicity, potentially enhancing bioavailability and anticancer activity. |

| Methoxy (-OCH₃) | A-ring | Can modulate anticancer and anti-inflammatory effects. |

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) can significantly impact a molecule's physicochemical properties and biological activity. Halogenation can increase lipophilicity and metabolic stability. In some flavonoid series, halogen substitution has been shown to enhance antibacterial and anticancer activities. For example, 6-chloro-8-nitroflavone has demonstrated strong inhibitory effects on the growth of various bacteria and yeasts mdpi.com. The position and nature of the halogen are critical; for instance, brominated compounds have sometimes shown superior activity compared to chlorinated and fluorinated analogs.

Nitro Groups: The nitro group (-NO₂) is a strong electron-withdrawing group and its presence on the flavone skeleton can have profound effects. In the case of this compound, the nitro group is on the benzoyloxy moiety. Studies on other flavonoids have shown that nitro substitution on the flavone rings can lead to potent biological activities. For example, 7-(2-p-nitrobenzoyl hydrazone)-phenoxyethoxy flavone showed strong antibacterial effects against S. aureus and B. subtilis sioc-journal.cn. The electron-withdrawing nature of the nitro group can enhance interactions with biological targets and influence the molecule's redox properties.

The table below outlines the general effects of halogen and nitro group substitutions on the biological activities of flavones.

| Substituent | Ring Position | General Effect on Biological Activity |

| Halogen (e.g., Cl, Br) | A-ring or B-ring | Can enhance antibacterial and anticancer activities. |

| Nitro (-NO₂) | B-ring or other moieties | Strong electron-withdrawing effect, can lead to potent antimicrobial and other biological activities. |

Conformation-Activity Relationships

The three-dimensional conformation of a flavonoid molecule is a key determinant of its biological activity, as it governs how the molecule fits into the binding site of a target protein. The planarity of the flavonoid ring system and the torsional angle between the B-ring and the C-ring are particularly important.

Computational studies on flavonoids have shown that the conformational flexibility, particularly of the B-ring relative to the chromone core, is crucial for biological activity researchgate.net. While specific conformational analyses of this compound derivatives are not widely available, it is reasonable to infer that substituents on the A and B rings will influence the preferred conformation and thus the biological potency. For example, bulky substituents may force the B-ring out of planarity with the rest of the molecule, which could either enhance or diminish its activity depending on the specific target.

Development of SAR Models for Specific Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools in drug design for predicting the activity of novel compounds and for understanding the structural features that are important for a particular biological effect.

For flavonoids, numerous QSAR studies have been conducted to model their antioxidant, anticancer, antimicrobial, and enzyme inhibitory activities. These models typically use a variety of molecular descriptors, including:

Electronic descriptors: (e.g., partial charges, dipole moment) which are influenced by electron-donating and electron-withdrawing groups.

Steric descriptors: (e.g., molecular volume, surface area) which are affected by the size and shape of substituents.

Hydrophobic descriptors: (e.g., logP) which relate to the molecule's lipophilicity.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to flavonoids. These models provide 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrogen bonding capabilities are favorable or unfavorable for activity nih.gov. For example, a 3D-QSAR study on flavonoids as E. coli inhibitors highlighted the importance of 3-, 5-, and 7-hydroxyl groups and the 4-carbonyl group for interacting with key residues of the GyrB enzyme nih.gov.

While a specific QSAR model for this compound derivatives has not been reported, the principles from existing flavonoid QSAR studies can guide the design of new analogs. Such a model would likely indicate the importance of the electrostatic properties of the 4-nitro benzoyloxy group and the steric and electronic contributions of substituents on the A and B rings for a given biological activity. The development of a dedicated QSAR model for this class of compounds would be a valuable step towards the rational design of more potent and selective therapeutic agents.

Mechanistic Investigations at the Molecular and Cellular Levels

Elucidation of Specific Molecular Targets and Binding Sites

Specific molecular targets and binding sites for 3-(4-nitro benzoyloxy) flavone (B191248) have not been extensively elucidated in published research. However, studies on similar flavonoid structures suggest potential interactions with various protein targets. Flavonoids are known to interact with enzymes such as kinases, topoisomerases, and ATPases. For instance, some flavonoids have been shown to bind to the ATP-binding site of protein kinases, thereby inhibiting their activity. The specific binding affinity and targets for 3-(4-nitro benzoyloxy) flavone would be determined by its unique structural features, including the nitrobenzoyloxy group at the 3-position, but dedicated studies are required to identify these.

Interactions with Key Biomacromolecules (e.g., DNA, Enzymes, Receptors)

The interaction of this compound with key biomacromolecules has not been specifically detailed. However, research on a related synthetic nitroflavone derivative, 2-(4-Nitrophenyl)-4H-chromen-4-one (4NCO), has shown interaction with DNA. nih.gov This interaction was found to occur through a combination of partial intercalation and minor-groove binding, with a binding stoichiometry of 1:1. nih.gov The process was determined to be spontaneous and entropy-driven. nih.gov Flavonoids as a class are known to interact with various enzymes and receptors. For example, some flavonoids can inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways. They can also modulate the activity of nuclear receptors. Without specific studies, it is only possible to hypothesize that this compound may share some of these general interaction patterns.

Table 1: Interaction Parameters of a Related Nitroflavone (4NCO) with DNA

| Parameter | Value | Reference |

|---|---|---|

| Binding Constant (K) | ~10⁴ M⁻¹ | nih.gov |

| Number of Binding Sites (n) | ~1 | nih.gov |

| Binding Stoichiometry | 1:1 | nih.gov |

| Primary Interaction Modes | Partial Intercalation, Minor-Groove Binding | nih.gov |

Note: This data is for the related compound 2-(4-Nitrophenyl)-4H-chromen-4-one, not this compound.

Cellular Uptake and Intracellular Distribution Studies

There is no specific information available regarding the cellular uptake and intracellular distribution of this compound. The cellular permeability of flavonoids is generally influenced by their lipophilicity and molecular weight. The addition of the benzoyloxy group could potentially alter its uptake and distribution compared to simpler flavone structures. Determining the precise mechanisms of transport (e.g., passive diffusion, carrier-mediated transport) and the subcellular localization (e.g., cytoplasm, mitochondria, nucleus) of this specific compound would require dedicated experimental investigation.

Modulation of Cellular Signaling Cascades and Gene Expression

Specific data on how this compound modulates cellular signaling cascades and gene expression is not available. However, flavonoids, in general, are known to influence a wide array of signaling pathways. researchgate.net They can modulate pathways involved in inflammation, cell proliferation, and apoptosis, such as the NF-κB, MAPK, and PI3K/Akt signaling cascades. researchgate.net For example, some flavonoids can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes. The presence and position of the nitro group on the flavone structure can significantly impact its biological activity and its ability to modulate these pathways, but the specific effects of this compound remain to be investigated.

Role of Intramolecular Hydrogen Bonding in Activity

The role of intramolecular hydrogen bonding in the activity of this compound has not been specifically studied. In the parent flavone structure, an intramolecular hydrogen bond can form between the 5-hydroxyl group and the 4-keto group, which contributes to the planarity and stability of the molecule. However, this compound lacks a 3-hydroxyl group, which is often involved in the antioxidant and enzyme-inhibitory activities of flavonols through hydrogen bonding with target molecules. The large 4-nitrobenzoyloxy substituent at the 3-position would create a different electronic and steric environment compared to flavonols, and its influence on biological activity would not be mediated by the same hydrogen bonding patterns typically discussed for 3-hydroxyflavones.

Computational and Theoretical Approaches in 3 4 Nitro Benzoyloxy Flavone Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "3-(4-nitro benzoyloxy) flavone (B191248)," docking simulations are employed to identify potential protein targets and elucidate the specific interactions that govern its binding affinity. While specific docking studies on "3-(4-nitro benzoyloxy) flavone" are not extensively documented, research on structurally related flavones and nitro-substituted compounds provides valuable insights into its potential ligand-target interactions.

For instance, studies on various flavone derivatives have shown their potential to bind to a range of biological targets, including enzymes and receptors involved in inflammation and cancer. Docking studies of flavones with Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation, have revealed key interactions with amino acid residues such as Tyr385, Tyr355, and Arg120. japer.in Similarly, flavones have been docked into the active site of aromatase, a target in breast cancer therapy. derpharmachemica.com The presence of the nitro group in "this compound" can significantly influence its binding profile by introducing strong electrostatic and polar interactions.

Interactive Table: Potential Ligand-Target Interactions for Flavone Derivatives based on Molecular Docking Studies

| Flavone Derivative Class | Potential Protein Target | Key Interacting Residues (Examples) | Potential Biological Effect |

|---|---|---|---|

| General Flavones | Cyclooxygenase-2 (COX-2) | Tyr385, Tyr355, Trp387, Arg120 | Anti-inflammatory |

| Hydroxy Flavones | Aromatase | Ser478 | Anticancer (Breast) |

| Plant-derived Flavonoids | Pseudomonas aeruginosa RmlA | ASP110, GLU161, TYR145 | Antibacterial |

| Methoxy Flavones | Estrogen Receptor Alpha (ER-α) | - | Anticancer (Breast) |

| Methoxy Flavones | Epidermal Growth Factor Receptor (EGFR) | - | Anticancer |

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a ligand-protein complex over time, offering insights into its stability and the conformational changes that may occur upon binding. For "this compound," MD simulations would be a crucial next step after molecular docking to validate the predicted binding modes and assess the stability of the complex.

A typical MD simulation of a "this compound"-protein complex would involve placing the docked structure in a simulated physiological environment (a box of water molecules with ions). The simulation then calculates the forces between atoms and their subsequent movements over a specific period, often nanoseconds. Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand atoms from their initial positions over time. A stable RMSD suggests that the complex has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein and the ligand. It can highlight which residues are crucial for the interaction and how the ligand's flexibility is constrained upon binding.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation, providing a detailed understanding of the key interactions that stabilize the complex.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of molecules like "this compound." These calculations provide a fundamental understanding of the molecule's structure, reactivity, and spectroscopic properties.

DFT calculations can determine a range of electronic properties and reactivity descriptors for "this compound." chemrxiv.org The presence of the electron-withdrawing nitro group and the ester linkage significantly influences the electron distribution across the flavone backbone.

Key parameters calculated using DFT include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for understanding intermolecular interactions.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, chemical potential, and electrophilicity index can be calculated from HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. chemrxiv.org

For "this compound," the nitro group is expected to lower the LUMO energy, making the molecule a better electron acceptor. The benzoyloxy group at the 3-position will also modulate the electronic properties of the flavone core.

Interactive Table: Key Electronic Properties and Reactivity Parameters from DFT

| Parameter | Significance |

|---|---|

| HOMO Energy | Related to electron-donating ability. |

| LUMO Energy | Related to electron-accepting ability. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | Related to the escaping tendency of electrons. |

| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. |

Flavonoids are well-known for their antioxidant properties. Quantum chemical calculations can be used to predict the most likely mechanism by which a flavonoid, including "this compound," can scavenge free radicals. The primary mechanisms are:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical. The feasibility of this mechanism is assessed by calculating the Bond Dissociation Enthalpy (BDE) of the O-H bonds.

Electron Transfer-Proton Transfer (ETPT): This is a two-step process involving an initial electron transfer from the antioxidant to the free radical, followed by a proton transfer. Ionization Potential (IP) is a key descriptor for the first step.

Sequential Proton Loss-Electron Transfer (SPLET): In this mechanism, the antioxidant first loses a proton, and the resulting anion then donates an electron to the free radical. Proton Affinity (PA) is the relevant thermodynamic parameter for the initial step.

For "this compound," the absence of free hydroxyl groups on the flavone core suggests that its direct antioxidant activity via HAT, ETPT, or SPLET mechanisms might be limited compared to polyhydroxylated flavonoids. However, it is possible that the ester bond could be hydrolyzed in a biological system, releasing a hydroxylated flavone that could then act as an antioxidant. The antioxidant potential of any such metabolite could be predicted using these quantum chemical methods.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, untested compounds.

The development of a QSAR model for a class of compounds like flavone derivatives involves several steps:

Data Set Collection: A set of flavone derivatives with experimentally determined biological activity (e.g., IC50 values for enzyme inhibition) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the data set. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.

For "this compound," a QSAR model could be developed to predict its potential activity against a specific target, provided a suitable dataset of related compounds is available. The model would help identify the key structural features that are important for its activity. For example, a QSAR study on nitroaromatic compounds has shown that descriptors like the electrophilicity index and partial atomic charges on the nitro group can be crucial for predicting their biological effects. mdpi.com

Interactive Table: Common Molecular Descriptors Used in QSAR Modeling of Flavonoids

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of Rings | Basic molecular composition and size. |

| Topological | Wiener Index, Kier & Hall Indices | Atom connectivity and branching. |

| Geometric | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Electron distribution and reactivity. |

| Hydrophobic | LogP | Lipophilicity and partitioning behavior. |

The insights gained from these computational and theoretical approaches are invaluable for understanding the chemical and biological properties of "this compound" and for guiding the design of future derivatives with enhanced therapeutic potential.

Identification of Key Molecular Descriptors

There is currently no specific information available in scientific literature detailing the key molecular descriptors for this compound.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

Detailed in silico ADME prediction data for this compound is not available in published research.

Future Research Directions and Potential Applications

Rational Design and Synthesis of Novel, Potent, and Selective Analogues

The future development of 3-(4-nitro benzoyloxy) flavone (B191248) hinges on the rational design and synthesis of new analogues to optimize potency, selectivity, and pharmacokinetic properties. This process involves a synergistic combination of computational modeling and synthetic chemistry.

Rational Design: Structure-activity relationship (SAR) studies are fundamental to guiding the design of new molecules. By systematically modifying the flavone core and the benzoyloxy moiety, researchers can identify key structural features responsible for biological activity. For instance, the position and nature of substituents on the flavone's A, B, and C rings can be altered. sysrevpharm.orgsysrevpharm.org Computational tools like molecular docking can be employed to predict the binding affinity of designed analogues with specific biological targets, such as enzymes or receptors. sysrevpharm.orgmdpi.com This in silico screening prioritizes the synthesis of compounds with the highest likelihood of success, saving time and resources. sysrevpharm.org

Synthesis of Analogues: The synthesis of 3-(4-nitro benzoyloxy) flavone and its analogues typically starts from the corresponding 3-hydroxyflavone (B191502). The flavone backbone itself can be constructed through methods like the Baker-Venkataraman rearrangement. sysrevpharm.orgsysrevpharm.org The final esterification step is generally achieved by reacting the 3-hydroxyflavone with a substituted acid chloride, such as 4-nitrobenzoyl chloride, in the presence of a base like pyridine. scispace.comresearchgate.net This synthetic route is versatile and allows for the introduction of a wide variety of ester groups.

| Synthetic Step | Description | Key Reagents/Methods | Reference |

|---|---|---|---|

| Flavone Core Synthesis | Construction of the fundamental 2-phenyl-4H-chromen-4-one structure. | Baker-Venkataraman Reaction, Algar-Flynn-Oyamada reaction. | sysrevpharm.org, sysrevpharm.org |

| Esterification | Introduction of the benzoyloxy group at the 3-position. | Reacting 3-hydroxyflavone with a substituted acyl chloride in pyridine. | scispace.com, researchgate.net |

| Structural Modification | Further modification of the flavone scaffold to explore SAR. | Buchwald–Hartwig cross-coupling, demethylation, reduction of nitro groups. | nih.gov |

Future synthetic strategies could focus on developing more efficient, one-pot reactions and employing green chemistry principles to reduce environmental impact. The goal is to build a diverse library of analogues for comprehensive biological screening.

Exploration of Untapped Biological Targets and Therapeutic Areas

While flavonoids are known for a broad spectrum of activities including antioxidant and anti-inflammatory effects, the specific potential of this compound is not fully elucidated. nih.gov Future research should aim to identify novel biological targets and explore its therapeutic utility in various diseases.

Potential Therapeutic Areas:

Oncology: The nitroaromatic group is a key feature in many hypoxia-activated prodrugs. mdpi.comnih.gov In the low-oxygen environment characteristic of solid tumors, the nitro group can be reduced to a cytotoxic species, offering a mechanism for targeted cancer therapy. mdpi.com Therefore, this compound should be investigated as a potential bioreductive agent for treating hypoxic tumors.

Neurological Disorders: Certain synthetic flavonoids have shown high affinity for benzodiazepine (B76468) receptors in the brain, exhibiting anxiolytic-like effects without the typical sedative side effects of classical benzodiazepines. nih.gov The flavone derivative 6-bromo-3'-nitroflavone, for example, acts as a partial agonist at these receptors. nih.gov This suggests that this compound and its analogues could be explored as novel agents for anxiety and other central nervous system disorders.

Metabolic Diseases: Another nitro-containing flavonoid, 4'-nitro-6-hydroxyflavone, has been shown to suppress the activity of Hepatocyte Nuclear Factor 4α (HNF4α), a key regulator of metabolic pathways. nih.gov This finding opens the possibility that this compound could be a candidate for developing treatments for metabolic conditions like hyperlipidemia.

Inflammatory Conditions: The anti-inflammatory activity of flavonoids and related chalcones is well-documented, often linked to the inhibition of enzymes like cyclooxygenase (COX). mdpi.com The specific substitution pattern, including the presence of a nitro group, can significantly influence this activity. mdpi.com

| Potential Target/Mechanism | Therapeutic Area | Rationale | Reference |

|---|---|---|---|

| Hypoxia-activated Bioreduction | Oncology | The 4-nitro group can be selectively reduced to a cytotoxic agent in hypoxic tumor environments. | mdpi.com, nih.gov |

| Benzodiazepine Receptors | Neurology (e.g., Anxiety) | Similar nitroflavone structures show anxiolytic activity through this receptor. | nih.gov |

| Hepatocyte Nuclear Factor 4α (HNF4α) | Metabolic Diseases | A related nitroflavone modulates this nuclear receptor, which is a target for hyperlipidemia. | nih.gov |

| Inflammatory Enzymes (e.g., COX) | Inflammatory Diseases | The flavonoid scaffold is a known anti-inflammatory pharmacophore. | mdpi.com |

Development of this compound as Chemical Probes for Biological Systems

Beyond therapeutic applications, molecules like this compound can be valuable tools for basic biological research. 3-Hydroxyflavones are known for their unique photophysical properties, including excited-state intramolecular proton transfer (ESIPT), which makes them highly sensitive to their microenvironment. indexcopernicus.com This property allows them to be used as fluorescent probes to study biological systems, such as the structure and morphology of macromolecules like polymers. indexcopernicus.com

The introduction of the 4-nitrobenzoyloxy group could modulate these fluorescent properties. The nitro group is an electron-withdrawing group that can act as a fluorescence quencher or shift the emission spectra. This could be exploited to design "turn-on" or ratiometric probes that signal changes in their environment, such as binding to a specific protein or entering a hydrophobic cellular compartment. Such probes could be instrumental in visualizing biological processes with high spatial and temporal resolution.

Integration of Multidisciplinary Research Approaches for Enhanced Understanding

A comprehensive understanding of this compound requires the integration of multiple scientific disciplines. A modern research approach would combine:

Computational Chemistry: Using molecular docking and molecular dynamics simulations to predict how the compound interacts with potential biological targets and to rationalize structure-activity relationships. sysrevpharm.orgmdpi.com

Medicinal & Synthetic Chemistry: Designing and synthesizing novel analogues with improved properties based on computational predictions and previous experimental results. scispace.comnih.gov

Molecular and Cellular Biology: Employing a range of in vitro assays (e.g., enzyme inhibition, reporter gene assays, cell viability studies) to determine the compound's mechanism of action and biological effects. nih.govnih.gov

Pharmacology & In Vivo Studies: Using animal models to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of the most promising lead compounds. nih.gov

By combining these approaches, researchers can accelerate the discovery process, moving efficiently from initial hit identification to a well-characterized lead compound with therapeutic potential. This integrated strategy is crucial for fully harnessing the potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 3-(4-nitro benzoyloxy) flavone?

- Methodology : The compound can be synthesized via esterification of 3-hydroxy flavone with 4-nitrobenzoyl chloride. Pyridine is often used as a base to neutralize HCl byproducts, and the reaction proceeds under anhydrous conditions. For example, analogous flavone derivatives have been prepared using acid chlorides and pyridine as a catalyst . The Allan-Robinson reaction, involving condensation of substituted propiophenones with acid anhydrides (e.g., 4-(benzyloxy) benzoic acid anhydride), may also be adapted for nitro-substituted derivatives .

- Key Steps :

Preparation of 3-hydroxy flavone via alkaline hydrogen peroxide treatment of chalcones .

Esterification with 4-nitrobenzoyl chloride under reflux in dry acetone or THF.

Purification via column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Techniques :

- UV-Vis Spectroscopy : To confirm π→π* transitions in the flavone core and nitrobenzoyl group .

- FT-IR : Identification of ester carbonyl (C=O) stretching (~1740 cm⁻¹) and nitro group (NO₂) asymmetric/symmetric vibrations (~1520 and 1350 cm⁻¹) .

- NMR :

- ¹H NMR : Signals for aromatic protons (δ 6.5–8.5 ppm), flavone C3-OCH₂CO group (δ 4.5–5.5 ppm), and nitrobenzoyl protons.

- ¹³C NMR : Carbonyl (C=O, ~170 ppm), nitrobenzoyl carbons, and flavone backbone carbons .

- Validation : Compare spectral data with structurally similar flavones (e.g., 3-methoxy flavone derivatives) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

- Factors Affecting Yield :

- Reaction Time : Prolonged reflux (≥24 hours) improves esterification efficiency but may risk decomposition.

- Catalyst : Use of K₂CO₃ or pyridine to enhance nucleophilic attack by the 3-hydroxy group .

- Solvent : Anhydrous acetone or THF minimizes side reactions (e.g., hydrolysis of acid chloride).

- Troubleshooting :

- Low yields may result from moisture contamination; ensure anhydrous conditions using molecular sieves.

- Purify intermediates (e.g., 3-hydroxy flavone) via recrystallization before esterification .

Q. How should researchers address contradictions in reported biological activity data for nitro-substituted flavones?

- Statistical Analysis : Apply two-way ANOVA to evaluate dose-dependent effects and compound-concentration interactions, as demonstrated in anti-neoplastic studies of flavone isomers .

- Experimental Design :

- Include positive controls (e.g., doxorubicin for cytotoxicity assays).

- Validate assays across multiple cell lines or in vivo models to rule out cell-type-specific effects.

- Data Interpretation :

- Consider nitro group reduction (e.g., to amino derivatives) under biological conditions, which may alter activity .

Q. What strategies are effective for analyzing stability and degradation products of this compound?

- Accelerated Stability Studies :

- Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV irradiation) for 2–4 weeks.

- Monitor degradation via HPLC-MS to identify byproducts (e.g., hydrolyzed flavone or nitrobenzoic acid) .

- Storage Recommendations :

- Store at 0–6°C in amber vials under inert gas (N₂/Ar) to prevent oxidation and hydrolysis .

Methodological Considerations

Q. How can computational modeling aid in predicting the reactivity of this compound?

- Tools : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model:

- Electron density distribution (nitro group as an electron-withdrawing moiety).

- Reaction pathways for ester hydrolysis or nitro reduction.

Q. What are best practices for evaluating the antioxidant activity of nitro-substituted flavones?

- Assays :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.